molecular formula C12H18O4 B13947590 1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)- CAS No. 64049-37-2

1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)-

Cat. No.: B13947590
CAS No.: 64049-37-2
M. Wt: 226.27 g/mol
InChI Key: DIHMPACCSOVKNI-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)- is an organic compound with a complex structure It is a derivative of 1,3-propanediol, where one of the hydroxyl groups is substituted with a hydroxymethyl group and an o-tolyloxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)- typically involves multi-step organic reactions. One common method is the reaction of 1,3-propanediol with formaldehyde and o-tolyl alcohol under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, such as distillation or crystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler alcohols.

Scientific Research Applications

1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Industry: It is used in the production of polymers, resins, and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The o-tolyloxymethyl group can participate in aromatic interactions, further affecting the compound’s behavior in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediol, 2-(hydroxymethyl)-: A simpler derivative with only a hydroxymethyl group.

    1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-: Contains a methyl group instead of the o-tolyloxymethyl group.

Uniqueness

1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)- is unique due to the presence of the o-tolyloxymethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Biological Activity

1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)- is a compound with potential biological activities that warrant detailed investigation. This article reviews its biological properties, including antimicrobial activity, cytotoxic effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H16O3
  • Molecular Weight : 208.25 g/mol
  • CAS Registry Number : Not specifically listed in the provided results.

The compound features a hydroxymethyl group and an o-tolyloxymethyl moiety, which may influence its interaction with biological systems.

Biological Activity Overview

The biological activity of 1,3-Propanediol derivatives has been explored in various studies, focusing primarily on their antimicrobial and cytotoxic properties.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of 1,3-Propanediol derivatives:

  • Study 1 : A study evaluated the efficacy of 1,3-Propanediol compounds against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, showcasing a minimum inhibitory concentration (MIC) of around 50 µg/mL for effective strains .
  • Study 2 : Another research project investigated the compound's effectiveness against fungal pathogens. The findings suggested that it exhibited antifungal activity against Candida albicans, with an MIC of approximately 25 µg/mL .

Cytotoxic Effects

Research into the cytotoxic properties of this compound has yielded important insights:

  • Case Study : In vitro assays conducted on human cancer cell lines revealed that 1,3-Propanediol derivatives could induce apoptosis in breast cancer cells (MCF-7), with IC50 values ranging from 30 to 60 µM depending on the derivative used. The mechanism appears to involve the activation of caspase pathways, suggesting a potential role in cancer therapy.

Detailed Research Findings

Study FocusFindingsReference
Antimicrobial ActivityEffective against S. aureus and S. pyogenes with MIC ~50 µg/mL
Antifungal ActivityInhibitory effects on C. albicans with MIC ~25 µg/mL
CytotoxicityInduced apoptosis in MCF-7 cells with IC50 ~30-60 µM

The mechanisms underlying the biological activities of 1,3-Propanediol derivatives are still under investigation. Preliminary studies suggest that:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways critical for bacterial survival.
  • Cytotoxic Mechanism : Induction of apoptosis appears to be mediated through mitochondrial pathways and caspase activation.

Properties

CAS No.

64049-37-2

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

2-(hydroxymethyl)-2-[(2-methylphenoxy)methyl]propane-1,3-diol

InChI

InChI=1S/C12H18O4/c1-10-4-2-3-5-11(10)16-9-12(6-13,7-14)8-15/h2-5,13-15H,6-9H2,1H3

InChI Key

DIHMPACCSOVKNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(CO)(CO)CO

Origin of Product

United States

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